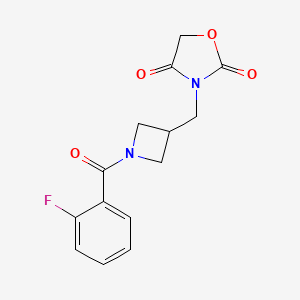

3-((1-(2-Fluorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally similar to 3-((1-(2-Fluorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, such as oxazolidines and azetidines, often involves the strategic manipulation of amino acids or their derivatives. For instance, the synthesis of oxazolidine-2,4-diones can be achieved through a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide, offering a novel and convenient route for the production of various oxazolidine-2,4-diones under mild, transition-metal-free conditions (Zhang et al., 2015).

科学的研究の応用

Antibacterial Applications

The study by Frigola et al. (1995) explores a series of chiral azetidinylquinolones and their antibacterial activity. The absolute stereochemistry at the azetidine and the oxazine rings is critical for enhanced in vitro activity and oral efficacy. This research highlights the compound's potential in creating potent antibacterial agents with a focus on structural configuration for maximum efficacy (Frigola et al., 1995).

Anticancer Agents

Penthala et al. (2011) synthesized novel substituted imidazolidin-2,4-diones evaluated for in vitro cytotoxicity against a panel of human tumor cell lines, identifying lead compounds for antitumor activity. This research indicates the compound's relevance in designing new anticancer therapies (Penthala et al., 2011).

Agricultural Fungicides

The discovery and optimization of Famoxadone, a new class of oxazolidinone fungicides, demonstrate excellent control of plant pathogens. This application showcases the compound's versatility in addressing critical agricultural challenges (Sternberg et al., 2001).

Synthesis and Pharmaceutical Applications

Greco et al. (2014) detail a novel synthesis approach for the antibiotic Linezolid, utilizing an oxazolidine-2,4-dione intermediate. This method represents a significant advancement in the efficient production of pharmaceuticals (Greco et al., 2014).

Antimicrobial Activity

Research by Desai et al. (2013) on fluorobenzamides containing thiazole and thiazolidine showcases promising antimicrobial analogs. The presence of a fluorine atom enhances antimicrobial activity, underscoring the importance of halogenation in drug design (Desai et al., 2013).

特性

IUPAC Name |

3-[[1-(2-fluorobenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4/c15-11-4-2-1-3-10(11)13(19)16-5-9(6-16)7-17-12(18)8-21-14(17)20/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJFFBKAUDNUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2F)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-Fluorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)

![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)

![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)

![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)